1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone
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Overview
Description
1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone is a heterocyclic compound that features a pyrazolo[5,1-c][1,2,4]triazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and triazine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the desired triazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone exerts its effects often involves interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation . The compound’s structure allows it to fit into the active site of the enzyme, disrupting normal cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-Methyl-pyrazolo[3,4-d]pyrimidin-3-yl)-ethanone
- 1-(4-Methyl-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-3-yl)-ethanone
Comparison: Compared to these similar compounds, 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its pyrazolo[5,1-c][1,2,4]triazin-3-yl core is less common and offers different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5-8(6(2)13)11-10-7-3-4-9-12(5)7/h3-4H,1-2H3 |
InChI Key |
KQIMWRNVKHRPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=CC=NN12)C(=O)C |
Origin of Product |
United States |
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